2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride
CAS No.: 320782-25-0
Cat. No.: VC8100428
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 320782-25-0 |
---|---|
Molecular Formula | C11H14Cl2N2 |
Molecular Weight | 245.14 g/mol |
IUPAC Name | 2-(5-chloro-1-methylindol-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H |
Standard InChI Key | IDFXRJSATFOHFH-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=C1C=CC(=C2)Cl)CCN.Cl |
Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)Cl)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1-methyl-1H-indole ring substituted at the 5-position with a chlorine atom and at the 3-position with an ethylamine group, which is protonated as a hydrochloride salt. The indole nucleus consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The chlorine atom at position 5 and the methyl group at position 1 introduce steric and electronic modifications that influence reactivity and biological interactions .
Molecular Formula and Weight
The molecular formula is C₁₁H₁₄Cl₂N₂, derived from:
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Indole core (C₉H₆N)
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1-methyl substitution (+C₁H₃)
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5-chloro substitution (+Cl)
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Ethylamine side chain (+C₂H₇N)
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Hydrochloride counterion (+HCl)
The molecular weight calculates to 245.15 g/mol based on isotopic composition .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄Cl₂N₂ | |
Molecular Weight | 245.15 g/mol | |
IUPAC Name | 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanamine hydrochloride | |
SMILES | NCCc1cn(c2c1cc(Cl)cc2)C.Cl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(5-chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride can be inferred from analogous indole syntheses :
Step 1: Indole Ring Formation
A Fischer indole synthesis using 4-chlorophenylhydrazine and a ketone precursor under acidic conditions (e.g., trichlorophosphate in DMF) .
Step 2: N-Methylation
Treatment with methyl iodide or dimethyl sulfate in the presence of a base to introduce the 1-methyl group .
Biological Relevance and Mechanisms
Structural Activity Relationships
The compound’s structure suggests potential bioactivity through:
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Serotonergic Analogies: The ethylamine side chain resembles tryptamine derivatives, implicating possible interactions with 5-HT receptors .
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Halogen Effects: Chlorine’s electron-withdrawing properties may enhance binding affinity to hydrophobic protein pockets .
Applications and Future Directions
Research Applications
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Neuroscience Probes: Potential tool for studying serotonin receptor subtypes due to structural mimicry .
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Medicinal Chemistry Scaffold: Base structure for developing kinase inhibitors or antimicrobial agents .
Industrial Considerations
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